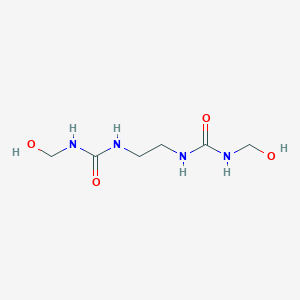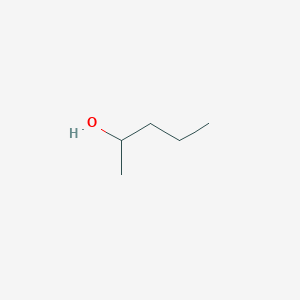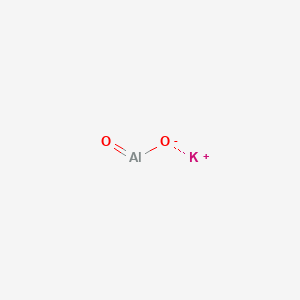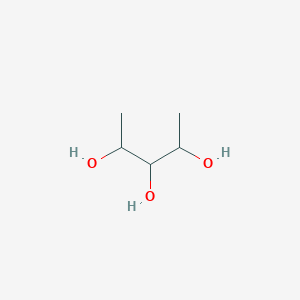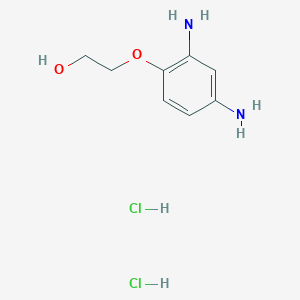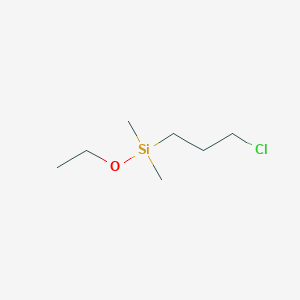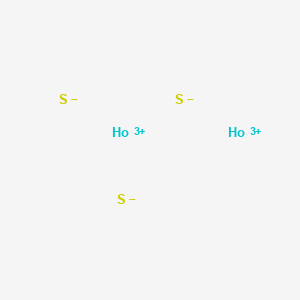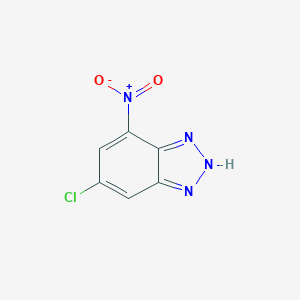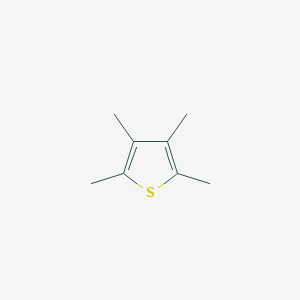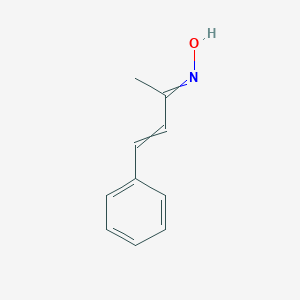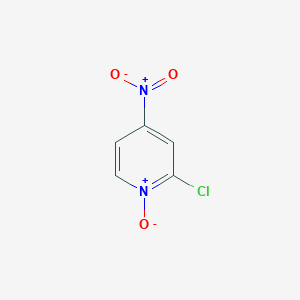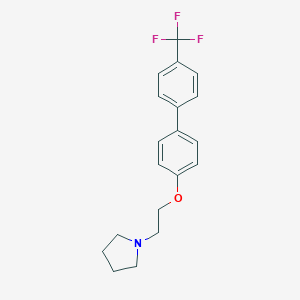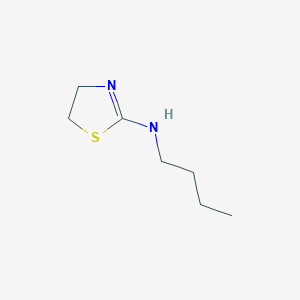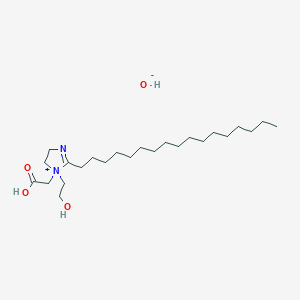
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium hydroxide (CHIM) is a cationic surfactant that has been widely used in scientific research. It is a quaternary ammonium compound that contains a long alkyl chain and an imidazole ring. CHIM has been shown to have excellent surface activity, which makes it useful in various applications, including drug delivery, gene therapy, and as a biocide.
作用機序
The mechanism of action of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide is based on its ability to interact with the cell membrane. The long alkyl chain of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide allows it to insert into the lipid bilayer of the cell membrane. This can disrupt the membrane structure, which can lead to cell lysis. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can also interact with the negatively charged phospholipids in the membrane, which can cause membrane depolarization and ion flux.
生化学的および生理学的効果
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can disrupt the cell membrane of microorganisms, leading to cell lysis. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can cause inflammation and tissue damage when injected into animals at high concentrations.
実験室実験の利点と制限
One of the advantages of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide is its excellent surface activity, which makes it useful in various applications. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide is also relatively easy to synthesize and can be produced in large quantities. However, 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain applications. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can also be difficult to work with due to its high surface activity, which can lead to aggregation and precipitation.
将来の方向性
There are several future directions for the use of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide in scientific research. One potential application is in the development of antimicrobial agents. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been shown to be effective against a wide range of microorganisms, including bacteria and fungi. Another potential application is in the development of gene therapies. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been shown to be an effective cationic lipid for delivering DNA to cells. Finally, 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide may have potential applications in the field of nanotechnology. The long alkyl chain of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can be used to functionalize nanoparticles, which can improve their biocompatibility and cellular uptake.
合成法
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can be synthesized using a simple two-step process. The first step involves the reaction of 1,2-diaminoethane with heptadecyl carboxylic acid to form the intermediate compound, 1-(heptadecylamino) ethane. The second step involves the reaction of the intermediate compound with glycidol to form 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide. The synthesis of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been optimized to yield a high purity product with a high yield.
科学的研究の応用
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been used in various scientific research applications, including gene therapy, drug delivery, and as a biocide. In gene therapy, 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been used as a cationic lipid to deliver DNA to cells. The positively charged 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide interacts with the negatively charged DNA to form a complex that can be taken up by cells. In drug delivery, 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been used to deliver drugs to specific cells or tissues. The long alkyl chain of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide allows it to interact with the cell membrane, which can facilitate drug uptake. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has also been used as a biocide due to its ability to disrupt the cell membrane of microorganisms.
特性
CAS番号 |
14350-95-9 |
|---|---|
製品名 |
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide |
分子式 |
C24H48N2O4 |
分子量 |
428.6 g/mol |
IUPAC名 |
2-[2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetic acid;hydroxide |
InChI |
InChI=1S/C24H46N2O3.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23,20-21-27)22-24(28)29;/h27H,2-22H2,1H3;1H2 |
InChIキー |
ZIMZTOXPQHOFRU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)O.[OH-] |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)O.[OH-] |
その他のCAS番号 |
14350-95-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



